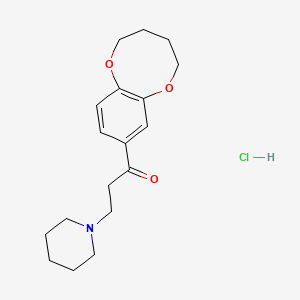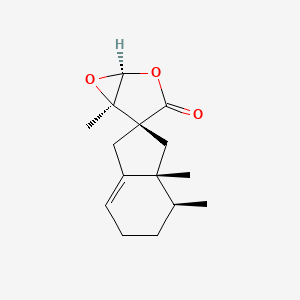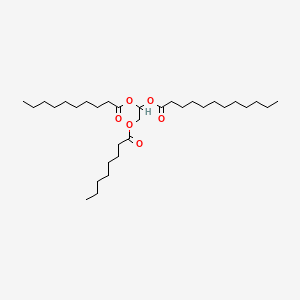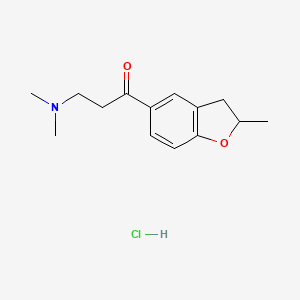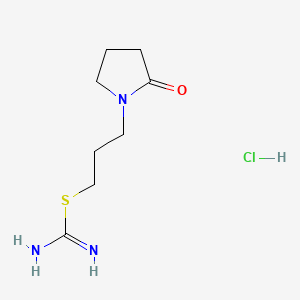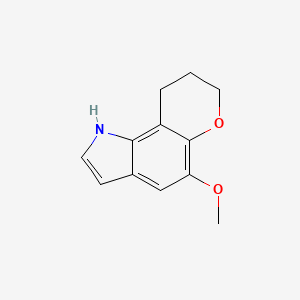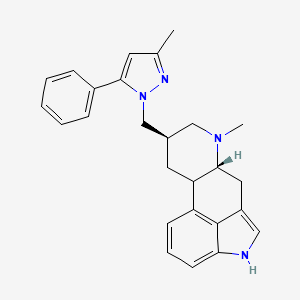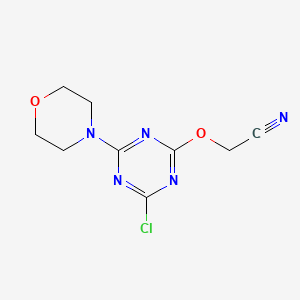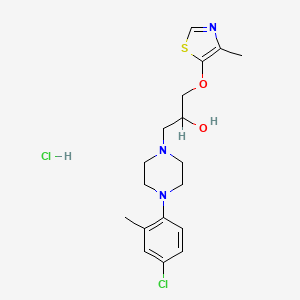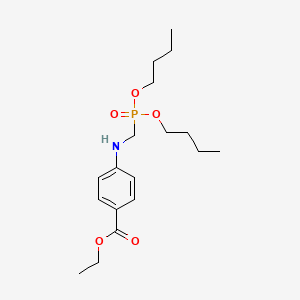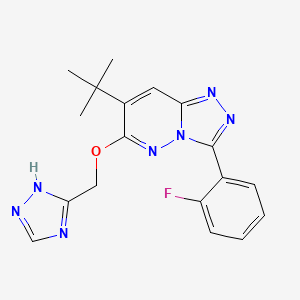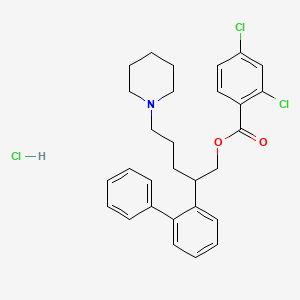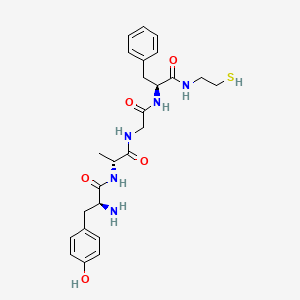
Enkephalin, ala(2)-cysteamine(5)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enkephalin, ala(2)-cysteamine(5)- is a synthetic peptide that belongs to the family of enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in regulating pain and stress responses in the body by binding to opioid receptors. Enkephalins are pentapeptides, meaning they consist of five amino acids. The specific sequence and modifications in enkephalin, ala(2)-cysteamine(5)-, make it unique and potentially useful in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-cysteamine(5)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of enkephalin, ala(2)-cysteamine(5)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides suitable for research and therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions
Enkephalin, ala(2)-cysteamine(5)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteamine residue, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Restoration of the original thiol-containing peptide.
Substitution: Generation of peptide analogs with modified sequences.
Aplicaciones Científicas De Investigación
Enkephalin, ala(2)-cysteamine(5)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and stress responses through opioid receptor interactions.
Medicine: Explored as a potential therapeutic agent for pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Enkephalin, ala(2)-cysteamine(5)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to reduced cyclic adenosine monophosphate (cAMP) levels. The activation of these receptors results in analgesic effects and modulation of stress responses. The peptide’s unique sequence and modifications may enhance its binding affinity and selectivity for specific opioid receptors.
Comparación Con Compuestos Similares
Similar Compounds
Leu-enkephalin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Met-enkephalin: Similar to leu-enkephalin but with a methionine residue instead of leucine.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and receptor selectivity.
Uniqueness
Enkephalin, ala(2)-cysteamine(5)- is unique due to the specific modifications at positions 2 and 5, which may confer distinct pharmacological properties. These modifications can enhance the peptide’s stability, receptor selectivity, and overall efficacy compared to other enkephalins.
Propiedades
Número CAS |
99043-51-3 |
|---|---|
Fórmula molecular |
C25H33N5O5S |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[2-oxo-2-[[(2S)-1-oxo-3-phenyl-1-(2-sulfanylethylamino)propan-2-yl]amino]ethyl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C25H33N5O5S/c1-16(29-24(34)20(26)13-18-7-9-19(31)10-8-18)23(33)28-15-22(32)30-21(25(35)27-11-12-36)14-17-5-3-2-4-6-17/h2-10,16,20-21,31,36H,11-15,26H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,32)/t16-,20+,21+/m1/s1 |
Clave InChI |
LWSZMCRBFFKEHM-CZAAIQMYSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCS)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


